2-methyl-1,2-thiazol-3-one;hydrate

Catalog No.
S2990221
CAS No.
2089381-44-0
M.F
C4H7NO2S
M. Wt
133.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-1,2-thiazol-3-one;hydrate

CAS Number

2089381-44-0

Product Name

2-methyl-1,2-thiazol-3-one;hydrate

IUPAC Name

2-methyl-1,2-thiazol-3-one;hydrate

Molecular Formula

C4H7NO2S

Molecular Weight

133.17

InChI

InChI=1S/C4H5NOS.H2O/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H2

InChI Key

ZQAJSAKLJLEPQY-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CS1.O

Solubility

not available
  • Research Chemical

    Due to its designation as a hydrate (with water content), 2-Methylisothiazol-3(2H)-one hydrate(50% H2O) is likely used as a research chemical. Suppliers typically sell it for research purposes only [, , ].

  • Isotope-Labeled Compound

    The notation "(2H)" in the name suggests the presence of a Deuterium atom (a heavy isotope of Hydrogen). This indicates it might be an isotope-labeled version of 2-Methylisothiazol-3(2H)-one, potentially used in studies involving isotopic labeling techniques [].

2-Methylisothiazol-3(2H)-one hydrate is a chemical compound recognized for its antimicrobial properties. It is commonly utilized as a preservative in various industrial and consumer products to inhibit the growth of bacteria and fungi. This compound belongs to the isothiazolinone family, which includes other related compounds known for their biocidal activity. The hydrate form contains 50% water, enhancing its solubility and making it suitable for use in aqueous formulations .

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, utilizing oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced back to its thiol precursor using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur where the nitrogen or sulfur atoms are replaced by other functional groups, leading to various substituted isothiazolones depending on the nucleophile used.

The antimicrobial activity of 2-Methylisothiazol-3(2H)-one is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets thiol groups in proteins, leading to enzyme inactivation and disruption of cellular functions, ultimately resulting in microbial cell death. This mechanism makes it effective against a broad spectrum of microorganisms, including bacteria and fungi .

The synthesis of 2-Methylisothiazol-3(2H)-one typically involves cyclization reactions under controlled conditions. A common synthetic route includes the reaction of 2-methyl-3-mercaptopropionaldehyde with an oxidizing agent. Reaction conditions often require a solvent such as acetonitrile and a catalyst like hydrochloric acid. In industrial settings, large-scale chemical reactors are used, where reactants are combined under controlled temperature and pressure conditions, followed by purification through distillation or crystallization processes.

2-Methylisothiazol-3(2H)-one hydrate is widely employed across various fields due to its antimicrobial properties:

  • Chemistry: Used as a biocide in chemical formulations to prevent microbial contamination.
  • Biology: Employed in microbiological studies for inhibiting bacterial and fungal growth.
  • Medicine: Investigated for potential use in antimicrobial therapies and as a preservative in pharmaceutical products.
  • Industry: Utilized in the preservation of paints, coatings, adhesives, and personal care products .

Research into the interactions of 2-Methylisothiazol-3(2H)-one with biological systems has revealed its potential allergenic properties. The compound has been associated with contact dermatitis cases, raising concerns about its safety in consumer products. Studies have indicated that exposure levels may influence the likelihood of allergic reactions, necessitating careful formulation practices to minimize skin sensitization risks .

2-Methylisothiazol-3(2H)-one is part of the isothiazolinone family, which includes several notable compounds:

Compound NameCAS NumberKey Features
5-Chloro-2-methyl-3(2H)-isothiazolone26172-54-3Often used in combination with 2-Methylisothiazol-3(2H)-one; effective biocide.
2-Methyl-4-isothiazolin-3-one2682-20-4Known for similar applications but with different efficacy profiles.
Methylisothiazolinone2682-20-4Commonly used in personal care products; has allergenic potential similar to 2-Methylisothiazol-3(2H)-one.

Uniqueness

Compared to its analogs, 2-Methylisothiazol-3(2H)-one is noted for being less potent but having a broader spectrum of activity against various microorganisms. Its hydrate form (50% H2O) enhances solubility and handling ease in aqueous formulations, making it particularly advantageous for specific applications .

Dates

Modify: 2023-08-17

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